molecular formula C24H27N3O3S B12712752 4,6(1H,5H)-Pyrimidinedione, 1-((2,4-dimethylphenyl)methyl)dihydro-5-(4-morpholinylmethyl)-3-phenyl-2-thioxo- CAS No. 89516-69-8

4,6(1H,5H)-Pyrimidinedione, 1-((2,4-dimethylphenyl)methyl)dihydro-5-(4-morpholinylmethyl)-3-phenyl-2-thioxo-

Cat. No.: B12712752
CAS No.: 89516-69-8
M. Wt: 437.6 g/mol
InChI Key: LMXJLDWWXUITDM-UHFFFAOYSA-N
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Description

4,6(1H,5H)-Pyrimidinedione, 1-((2,4-dimethylphenyl)methyl)dihydro-5-(4-morpholinylmethyl)-3-phenyl-2-thioxo- is a complex organic compound with a unique structure that includes a pyrimidinedione core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6(1H,5H)-Pyrimidinedione, 1-((2,4-dimethylphenyl)methyl)dihydro-5-(4-morpholinylmethyl)-3-phenyl-2-thioxo- typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinedione core, followed by the introduction of the phenyl, morpholinylmethyl, and dimethylphenylmethyl groups through various substitution reactions. Common reagents used in these reactions include halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4,6(1H,5H)-Pyrimidinedione, 1-((2,4-dimethylphenyl)methyl)dihydro-5-(4-morpholinylmethyl)-3-phenyl-2-thioxo- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

4,6(1H,5H)-Pyrimidinedione, 1-((2,4-dimethylphenyl)methyl)dihydro-5-(4-morpholinylmethyl)-3-phenyl-2-thioxo- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, 1-((2,4-dimethylphenyl)methyl)dihydro-5-(4-morpholinylmethyl)-3-phenyl-2-thioxo- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structural features of the compound.

Comparison with Similar Compounds

Similar Compounds

    4,6(1H,5H)-Pyrimidinedione derivatives: Compounds with similar core structures but different substituents.

    Thioxo compounds: Molecules containing the thioxo group, which can exhibit similar reactivity and properties.

Uniqueness

4,6(1H,5H)-Pyrimidinedione, 1-((2,4-dimethylphenyl)methyl)dihydro-5-(4-morpholinylmethyl)-3-phenyl-2-thioxo- is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

89516-69-8

Molecular Formula

C24H27N3O3S

Molecular Weight

437.6 g/mol

IUPAC Name

1-[(2,4-dimethylphenyl)methyl]-5-(morpholin-4-ylmethyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C24H27N3O3S/c1-17-8-9-19(18(2)14-17)15-26-22(28)21(16-25-10-12-30-13-11-25)23(29)27(24(26)31)20-6-4-3-5-7-20/h3-9,14,21H,10-13,15-16H2,1-2H3

InChI Key

LMXJLDWWXUITDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CN2C(=O)C(C(=O)N(C2=S)C3=CC=CC=C3)CN4CCOCC4)C

Origin of Product

United States

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